1-(4-Chloro-2-methylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
1-(4-Chloro-2-methylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a 4-chloro-2-methylphenoxy group and a 4-(2-methoxyphenyl)piperazine moiety. Its dihydrochloride salt enhances solubility for pharmacological applications. The 2-methoxyphenyl group on piperazine and the 4-chloro-2-methylphenoxy group distinguish it from analogs, influencing receptor binding kinetics and selectivity.
Properties
IUPAC Name |
1-(4-chloro-2-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3.2ClH/c1-16-13-17(22)7-8-20(16)27-15-18(25)14-23-9-11-24(12-10-23)19-5-3-4-6-21(19)26-2;;/h3-8,13,18,25H,9-12,14-15H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSFSHBDKRMOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chloro-2-methylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to serotonin receptors. This article explores its biological activity, including receptor affinity, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 374.87 g/mol. It features a piperazine moiety, which is significant in its interaction with various biological targets.
1. Serotonin Receptor Affinity
Research indicates that compounds related to this structure exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. A study evaluating various derivatives of piperazine found that certain analogs demonstrated high binding affinities, with Ki values indicating strong interactions with these receptors .
Table 1: Receptor Affinities of Related Compounds
| Compound Name | Receptor Type | Ki (nM) |
|---|---|---|
| Compound A | 5-HT1A | <1 |
| Compound B | 5-HT7 | 34 |
| Compound C | 5-HT2A | <10 |
2. Antidepressant-Like Activity
In vivo studies have shown that derivatives of the compound exhibit antidepressant-like effects in animal models. For example, one study reported that a related compound demonstrated significant activity in the tail suspension test at doses as low as 2.5 mg/kg, outperforming traditional antidepressants like imipramine .
3. Neurotoxicity and Sedative Effects
While some derivatives showed promising antidepressant properties, they also exhibited sedative effects at higher doses. The neurotoxicity was assessed using the rotarod test, where certain compounds displayed toxic effects at doses above 50 mg/kg .
Case Study 1: Antidepressant Efficacy
A recent study synthesized several derivatives to evaluate their efficacy as antidepressants. Among them, one compound showed significant binding affinity for the 5-HT1A receptor and resulted in notable behavioral improvements in rodent models compared to controls .
Case Study 2: Safety Profile Assessment
Another investigation focused on the safety profile of a closely related piperazine derivative. It assessed both therapeutic and toxicological parameters, revealing a narrow therapeutic index which necessitates careful dosing in potential clinical applications .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparisons
Key Research Findings
Ortho vs. Para Methoxy Positioning: The ortho-methoxy group on the piperazine phenyl ring (target compound) may improve serotonin receptor binding compared to para-methoxy analogs (e.g., ).
Adamantyl Group Impact :
The adamantyl-substituted analog () exhibits higher logP values (predicted >4.5), suggesting superior blood-brain barrier (BBB) penetration. However, the absence of a methoxyphenyl group on piperazine reduces specificity for serotonin receptors, shifting activity toward dopamine receptors .
Nitro Group Limitations: The 2-nitrophenoxy compound () shows reduced metabolic stability in hepatic microsome assays (t1/2 <30 mins vs. >2 hrs for the target compound). The nitro group’s electron-withdrawing nature also decreases basicity of the piperazine nitrogen, altering receptor binding kinetics .
Diphenylpropanol Derivatives: The diphenylpropanol analog () demonstrates enhanced binding to σ receptors (Ki <50 nM) due to π-π stacking interactions. However, its 3-chlorophenyl-piperazine moiety reduces affinity for α1-adrenergic receptors compared to the target compound’s 2-methoxyphenyl group .
Hydrophilicity vs. Lipophilicity : Analogs with hydrophilic substituents (e.g., hydroxyethyl-piperazine in ) exhibit improved aqueous solubility (>10 mg/mL) but shorter plasma half-lives (<1 hr) due to rapid renal clearance. The target compound balances lipophilicity (clogP ~3.2) and solubility (~5 mg/mL), optimizing oral bioavailability .
Q & A
(Basic) What are the recommended synthesis strategies for this compound, and how can structural purity be ensured?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the piperazine core via nucleophilic substitution or coupling reactions.
- Step 2: Etherification to attach the phenoxypropanol moiety under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3: Salt formation with HCl to yield the dihydrochloride form .
Critical Parameters:
- Temperature: Maintain ≤60°C during coupling to avoid side reactions.
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) followed by recrystallization from ethanol/water mixtures ensures ≥95% purity.
Structural Confirmation:
| Technique | Key Peaks/Data |
|---|---|
| ¹H/¹³C NMR | δ 3.8–4.2 ppm (propanol CH₂), δ 6.8–7.2 ppm (aromatic protons) . |
| HPLC-MS | [M+H]⁺ = 469.4 g/mol (molecular ion), retention time ~12.3 min (C18 column) . |
(Advanced) How can reaction conditions be optimized to improve yield in the final salt formation step?
Answer:
Key Variables:
- HCl Concentration: Use 4M HCl in dioxane for controlled protonation. Excess HCl may degrade the free base.
- Stoichiometry: 2.1 equivalents of HCl ensures complete salt formation without side products.
- Temperature: Slow addition at 0–5°C minimizes exothermic side reactions .
Data-Driven Optimization:
- Design of Experiments (DoE): Vary pH (1.5–3.0), solvent (EtOH vs. MeOH), and stirring rate (300–600 rpm) to identify optimal conditions.
- Contradictions: reports 85% yield in EtOH, while notes 78% in MeOH. Resolution involves solvent polarity adjustments (e.g., EtOH/water 3:1) to balance solubility and precipitation .
(Advanced) How can conflicting pharmacological data (e.g., receptor binding vs. functional assays) be reconciled?
Answer:
Case Example: If the compound shows high serotonin receptor (5-HT₁A) affinity in radioligand assays (IC₅₀ = 10 nM) but low functional activity in cAMP assays:
- Hypothesis 1: The dihydrochloride salt may reduce membrane permeability. Test free base form in parallel.
- Hypothesis 2: Off-target effects (e.g., α₁-adrenergic receptor binding) might mask primary activity. Use selective antagonists (e.g., prazosin) to isolate signals .
Methodological Triangulation:
| Assay | Outcome | Reference |
|---|---|---|
| Radioligand Binding | High 5-HT₁A affinity | |
| cAMP Inhibition | Low efficacy | |
| Patch Clamp | Partial agonist behavior | (Requires new data) |
(Basic) What analytical techniques are critical for monitoring reaction intermediates?
Answer:
- TLC: Use silica plates with UV254 indicator; eluent = EtOAc:hexane (1:1). Intermediate Rf = 0.4–0.5 .
- FT-IR: Confirm ester carbonyl (C=O stretch at 1720 cm⁻¹) before hydrolysis to propanol .
- Mass Spectrometry: Track intermediates via exact mass (e.g., [M+H]⁺ = 352.2 for piperazine precursor) .
(Advanced) How can computational methods predict metabolic stability or toxicity?
Answer:
- In Silico Tools:
- ADMET Predictors: Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism (e.g., CYP2D6 inhibition risk due to methoxy groups).
- Molecular Dynamics: Simulate binding to hERG channels to assess cardiac toxicity .
Case Study: highlights quantum mechanical (QM) calculations to model reaction pathways. Apply similar methods to predict oxidative metabolism at the allyl group .
(Advanced) What strategies resolve crystallinity issues in X-ray diffraction studies?
Answer:
- Crystallization Screen: Use 96-well plates with varied solvents (e.g., acetone, DMSO) and anti-solvents (hexane, ether).
- Temperature Gradients: Slow cooling from 40°C to 4°C over 72 hours improves crystal lattice formation.
- Contradictions: reports successful crystallization in EtOH, while required DMF/water. Resolution involves seeding with microcrystals from EtOH .
(Basic) How is receptor selectivity profiled against related targets?
Answer:
- Panel Screening: Test against 50+ GPCRs, ion channels, and transporters at 10 μM.
- Key Targets: Prioritize dopamine D₂/D₃ (structural analogs in ) and adrenergic receptors (due to phenoxypropanol backbone) .
- Data Normalization: Express activity as % inhibition relative to controls (e.g., 100% = 10 μM haloperidol for D₂).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
